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For Researchers, Scientists, and Drug Development Professionals

Abstract
(Z)-Akuammidine is a monoterpenoid indole alkaloid with the molecular formula

C21H24N2O3. Primarily isolated from plant species such as Gelsemium elegans and the

seeds of Picralima nitida, this natural compound has garnered significant interest within the

scientific community.[1][2][3] Its pharmacological profile is characterized by its interaction with

opioid receptors, exhibiting a preference for the μ-opioid receptor. This technical guide provides

a comprehensive overview of (Z)-Akuammidine, including its physicochemical properties,

detailed experimental protocols for its isolation and biological evaluation, and an exploration of

its primary signaling pathway. The information is presented to support further research and

development of this promising bioactive molecule.

Physicochemical Properties
A summary of the key physicochemical properties of (Z)-Akuammidine is presented in Table 1.

This data is crucial for understanding its behavior in biological systems and for the design of

future experiments.
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Property Value Source

Molecular Formula C21H24N2O3 [1]

Molecular Weight 352.4 g/mol [1]

IUPAC Name

methyl 15-ethylidene-13-

(hydroxymethyl)-3,17-

diazapentacyclo[12.3.1.02,10.

04,9.012,17]octadeca-

2(10),4,6,8-tetraene-13-

carboxylate

[1]

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=

C3NC5=CC=CC=C45)

(CO)C(=O)OC

[1]

XLogP3 1.5 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Melting Point 240 °C [2]

Boiling Point 513 °C [2]

Biological Activity: Opioid Receptor Binding
(Z)-Akuammidine has been identified as an agonist at opioid receptors, with a notable

preference for the μ-opioid receptor. The binding affinities, expressed as Ki values, are

summarized in Table 2. This opioidergic activity is the foundation for its potential therapeutic

applications, particularly in analgesia.

Receptor Ki (μM) Source

μ-opioid receptor 0.6

δ-opioid receptor 2.4

κ-opioid receptor 8.6
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Experimental Protocols
Isolation of (Z)-Akuammidine from Picralima nitida
Seeds
The following protocol is a summary of the method described by Creed et al. (2020) for the

isolation of akuammidine using pH-zone-refining countercurrent chromatography.

Workflow for Isolation of (Z)-Akuammidine

Workflow for the Isolation of (Z)-Akuammidine

Ground Picralima nitida seeds

DCM Extraction

pH-Zone-Refining Countercurrent Chromatography

Fraction Collection based on pH

NMR and MS Analysis for Identification

Pure (Z)-Akuammidine

Click to download full resolution via product page

Caption: Workflow for the isolation of (Z)-Akuammidine.
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Methodology:

Extraction: The ground seeds of Picralima nitida are subjected to extraction with

dichloromethane (DCM).

Chromatography: The resulting crude extract is then purified using pH-zone-refining

countercurrent chromatography.

Fractionation: Elution of the alkaloids is achieved over a pH gradient, with different alkaloids

partitioning at different pH ranges.

Identification: The collected fractions are analyzed using Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of (Z)-
Akuammidine.

Total Synthesis of Akuammidine
The first total synthesis of akuammidine was reported by Zhang et al. (2022). While a detailed,

step-by-step protocol is not provided in the publication, the key synthetic step involves an Aldol

condensation with formaldehyde.

Key Synthetic Step:

An advanced intermediate (compound 24 in the publication) is treated with lithium

diisopropylamide (LDA).

The resulting enolate is then reacted with formaldehyde to introduce the hydroxymethyl

group at the C16 position, yielding the desired akuammidine stereoisomer.

Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of (Z)-
Akuammidine to opioid receptors.

Workflow for Radioligand Binding Assay
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Workflow for Radioligand Binding Assay

Prepare cell membranes expressing opioid receptors

Incubate membranes with radioligand and (Z)-Akuammidine

Separate bound and free radioligand via filtration

Measure radioactivity of bound ligand

Calculate Ki values from competition curves

Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

Methodology:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or

κ) are prepared.

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for

μ-opioid receptors) and varying concentrations of (Z)-Akuammidine.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate

the membrane-bound radioligand from the free radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.
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Data Analysis: Competition binding curves are generated, and the Ki values are calculated

using the Cheng-Prusoff equation.

cAMP Functional Assay
This protocol describes a method to assess the functional activity of (Z)-Akuammidine at the

μ-opioid receptor by measuring the inhibition of cyclic AMP (cAMP) production.

Methodology:

Cell Culture: HEK293 cells stably expressing the μ-opioid receptor and a cAMP biosensor

(e.g., GloSensor) are cultured.

Treatment: The cells are treated with forskolin (to stimulate adenylyl cyclase and increase

cAMP levels) in the presence of varying concentrations of (Z)-Akuammidine.

Measurement: The luminescence signal from the cAMP biosensor is measured over time.

Data Analysis: The inhibition of the forskolin-induced cAMP production by (Z)-Akuammidine
is quantified, and EC50 values are determined from the concentration-response curves.

Signaling Pathway
(Z)-Akuammidine acts as a G protein-biased agonist at the μ-opioid receptor. Upon binding, it

preferentially activates the Gαi/o subunit of the heterotrimeric G protein. This leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Notably, this

activation occurs with low recruitment of β-arrestin 2, which is a pathway associated with some

of the adverse effects of traditional opioids.

Signaling Pathway of (Z)-Akuammidine at the μ-Opioid Receptor
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Signaling Pathway of (Z)-Akuammidine
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Caption: Signaling pathway of (Z)-Akuammidine at the μ-opioid receptor.

Conclusion
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(Z)-Akuammidine is a compelling natural product with well-defined interactions at opioid

receptors. Its G protein-biased agonism at the μ-opioid receptor suggests a potential for

developing novel analgesics with an improved side-effect profile. The data and protocols

presented in this guide are intended to provide a solid foundation for researchers and drug

development professionals to further explore the therapeutic potential of this intriguing alkaloid.

Further research into its total synthesis, downstream signaling, and in vivo efficacy is warranted

to fully elucidate its pharmacological properties and potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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